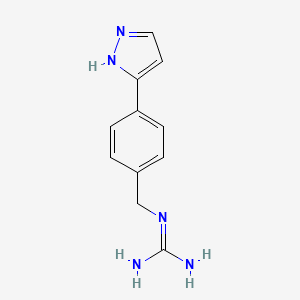
1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine is a compound that features a pyrazole ring, a benzyl group, and a guanidine moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminones with hydrazines to form the pyrazole ring . The benzyl group can be introduced through a nucleophilic substitution reaction, and the guanidine moiety can be added using guanidine derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the benzyl or pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The guanidine moiety can enhance the compound’s binding affinity to certain targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
Uniqueness
1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the guanidine moiety, in particular, enhances its potential as a bioactive molecule .
Properties
Molecular Formula |
C11H13N5 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-[[4-(1H-pyrazol-5-yl)phenyl]methyl]guanidine |
InChI |
InChI=1S/C11H13N5/c12-11(13)14-7-8-1-3-9(4-2-8)10-5-6-15-16-10/h1-6H,7H2,(H,15,16)(H4,12,13,14) |
InChI Key |
FKSUBNLCPQQFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















